molecular formula C17H24N2O B4089038 1,3,3-TRIMETHYL-N~6~-PHENYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBOXAMIDE

1,3,3-TRIMETHYL-N~6~-PHENYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBOXAMIDE

Cat. No.: B4089038
M. Wt: 272.4 g/mol
InChI Key: YPIMPQLYXBLNNK-UHFFFAOYSA-N
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Properties

IUPAC Name

1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-16(2)9-14-10-17(3,11-16)12-19(14)15(20)18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIMPQLYXBLNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)NC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-N~6~-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes multiple steps, such as the preparation of intermediates, purification, and final product isolation. Advanced techniques like flow chemistry and continuous processing may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-N~6~-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1,3,3-Trimethyl-N~6~-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide has numerous scientific research applications, including:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-N~6~-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3,3-Trimethyl-N~6~-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide include other azabicyclo[3.2.1]octane derivatives, such as:

Uniqueness

What sets this compound apart is its specific structural features and the resulting biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,3-TRIMETHYL-N~6~-PHENYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1,3,3-TRIMETHYL-N~6~-PHENYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBOXAMIDE

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